3-(Bromomethyl)-1,2,5-thiadiazole
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Overview
Description
3-(Bromomethyl)-1,2,5-thiadiazole is a heterocyclic compound containing a thiadiazole ring substituted with a bromomethyl group
Mechanism of Action
Target of Action
Brominated compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromomethyl group can participate in oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group to the palladium .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in synthetic pathways for creating carbon–carbon bonds .
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it may contribute to the formation of carbon–carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-1,2,5-thiadiazole can be influenced by various environmental factors. These may include the presence of other reactants (such as a palladium catalyst and an organoboron reagent in Suzuki–Miyaura cross-coupling reactions ), the reaction conditions (such as temperature and pH), and the solvent used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,2,5-thiadiazole typically involves the bromination of 1,2,5-thiadiazole derivatives. One common method includes the reaction of 1,2,5-thiadiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1,2,5-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of substituted thiadiazoles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the thiadiazole ring can yield corresponding dihydrothiadiazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted thiadiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Scientific Research Applications
3-(Bromomethyl)-1,2,5-thiadiazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-1,2,5-thiadiazole
- 3-(Fluoromethyl)-1,2,5-thiadiazole
- 3-(Iodomethyl)-1,2,5-thiadiazole
Comparison
Compared to its halomethyl analogs, 3-(Bromomethyl)-1,2,5-thiadiazole exhibits unique reactivity due to the bromine atom’s size and electronegativity. The bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl and fluoromethyl groups, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom’s electronic properties can influence the compound’s biological activity and interactions with molecular targets.
Properties
IUPAC Name |
3-(bromomethyl)-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2S/c4-1-3-2-5-7-6-3/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZAHEYFCLYGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSN=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53012-70-7 |
Source
|
Record name | 3-(bromomethyl)-1,2,5-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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